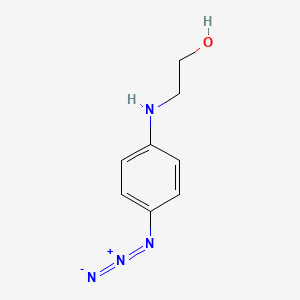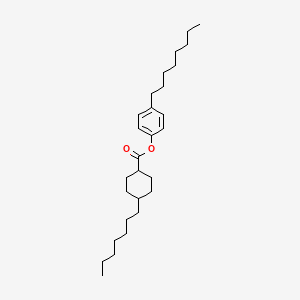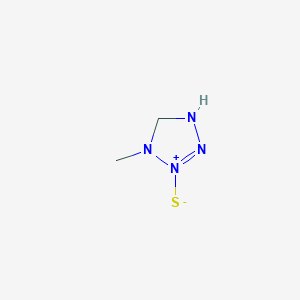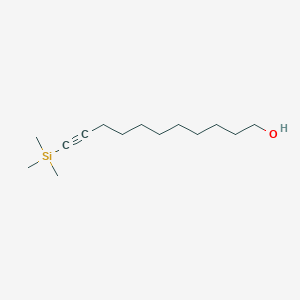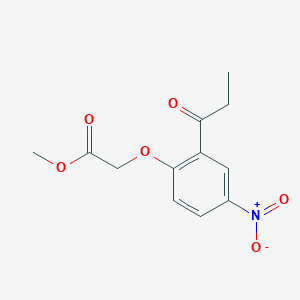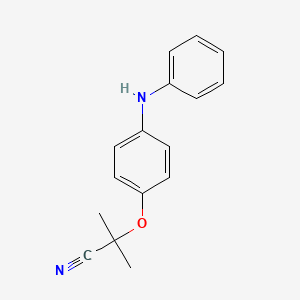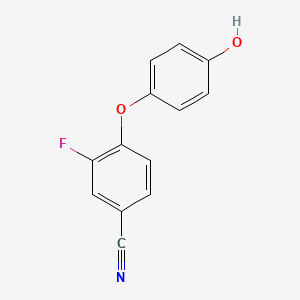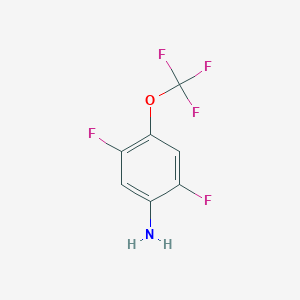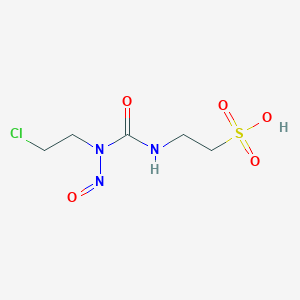
Taurine chloroethylnitrosourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Taurine chloroethylnitrosourea is a compound that combines the properties of taurine, a naturally occurring amino sulfonic acid, with chloroethylnitrosourea, a chemical known for its use in chemotherapy. Taurine is widely distributed in animal tissues and plays a role in various physiological functions, while chloroethylnitrosourea is known for its alkylating properties, which can interfere with DNA replication in cancer cells.
Preparation Methods
The synthesis of taurine chloroethylnitrosourea involves several steps. One common method includes the reaction of taurine with chloroethylamine under controlled conditions to form the intermediate compound. This intermediate is then reacted with nitrosyl chloride to produce this compound. Industrial production methods often involve large-scale reactions in specialized reactors to ensure purity and yield.
Chemical Reactions Analysis
Taurine chloroethylnitrosourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amino derivatives.
Substitution: The chloroethyl group can be substituted with other nucleophiles under specific conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia. Major products formed from these reactions include sulfonic acids, amino derivatives, and substituted chloroethyl compounds.
Scientific Research Applications
Taurine chloroethylnitrosourea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying alkylation reactions.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: this compound is investigated for its potential use in chemotherapy due to its ability to interfere with DNA replication in cancer cells.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of taurine chloroethylnitrosourea involves its alkylating properties. The chloroethyl group can form covalent bonds with DNA, leading to cross-linking and strand breaks. This interferes with DNA replication and transcription, ultimately causing cell death. The compound targets rapidly dividing cells, making it effective against cancer cells. Molecular pathways involved include the activation of DNA damage response mechanisms and apoptosis.
Comparison with Similar Compounds
Taurine chloroethylnitrosourea can be compared with other alkylating agents such as:
Carmustine: Another chloroethylnitrosourea compound used in chemotherapy.
Lomustine: Similar in structure and function, used for treating brain tumors.
Streptozotocin: An alkylating agent with a different mechanism, used for treating pancreatic cancer. This compound is unique due to the presence of the taurine moiety, which may confer additional biological properties such as antioxidant effects and improved solubility.
Properties
CAS No. |
115700-21-5 |
|---|---|
Molecular Formula |
C5H10ClN3O5S |
Molecular Weight |
259.67 g/mol |
IUPAC Name |
2-[[2-chloroethyl(nitroso)carbamoyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C5H10ClN3O5S/c6-1-3-9(8-11)5(10)7-2-4-15(12,13)14/h1-4H2,(H,7,10)(H,12,13,14) |
InChI Key |
CIBONNMMDHURPP-UHFFFAOYSA-N |
Canonical SMILES |
C(CS(=O)(=O)O)NC(=O)N(CCCl)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


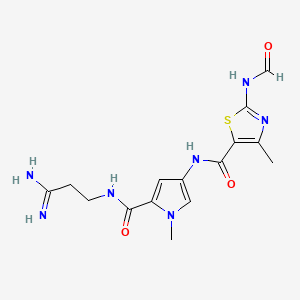
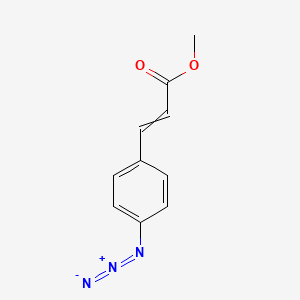
![(NE)-N-[2,3-bis(hydroxyimino)inden-1-ylidene]hydroxylamine](/img/structure/B14295578.png)
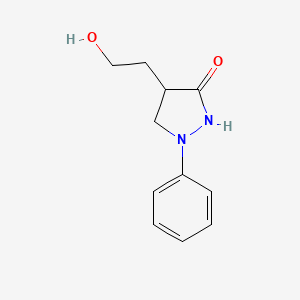
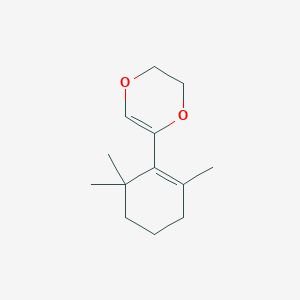
![3-[(Prop-2-yn-1-yl)oxy]butan-1-ol](/img/structure/B14295606.png)
